1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea
Description
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and a thiourea functional group.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHIDBLSDZRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various physiological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4,6-trimethylphenyl)thiourea: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-phenylthiourea: Lacks the methyl groups, which can influence its chemical properties and interactions.
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
